molecular formula C6H14ClNO B3420669 [1-(2-Methoxyethyl)cyclopropyl]amine hydrochloride CAS No. 1993247-86-1

[1-(2-Methoxyethyl)cyclopropyl]amine hydrochloride

Cat. No.: B3420669
CAS No.: 1993247-86-1
M. Wt: 151.63 g/mol
InChI Key: IHMJZZCPMMWERF-UHFFFAOYSA-N
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Description

[1-(2-Methoxyethyl)cyclopropyl]amine hydrochloride (CAS No. 1993247-86-1) is a cyclopropylamine derivative with the molecular formula C₆H₁₄ClNO and a molecular weight of 151.63 g/mol. Its structure combines a strained cyclopropane ring with a polar 2-methoxyethyl substituent, enhancing solubility in aqueous media while retaining the reactivity of the amine group. The hydrochloride salt form improves stability and facilitates its use in pharmaceutical and chemical research. This compound is synthesized via cyclopropanation of alkenes (e.g., using Simmons-Smith reagents) followed by alkylation with 2-methoxyethyl chloride .

Properties

IUPAC Name

1-(2-methoxyethyl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-8-5-4-6(7)2-3-6;/h2-5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMJZZCPMMWERF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1993247-86-1
Record name 1-(2-methoxyethyl)cyclopropan-1-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Methoxyethyl)cyclopropyl]amine hydrochloride typically involves the following steps:

    Formation of the cyclopropyl ring: This can be achieved through cyclopropanation reactions, where an alkene is converted into a cyclopropane ring using reagents like diazomethane or Simmons-Smith reagents.

    Introduction of the 2-methoxyethyl group: This step involves the alkylation of the cyclopropylamine with 2-methoxyethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Formation of the hydrochloride salt: The final step involves the treatment of the free amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [1-(2-Methoxyethyl)cyclopropyl]amine hydrochloride can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

    Reduction: The compound can be reduced to form various reduced amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under basic conditions.

Major Products

    Oxidation: Hydroxylated derivatives or oxides.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted cyclopropylamine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-(2-Methoxyethyl)cyclopropyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used to study the effects of cyclopropylamine derivatives on biological systems. It can be used as a probe to investigate enzyme mechanisms and receptor interactions.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [1-(2-Methoxyethyl)cyclopropyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamine moiety can act as an inhibitor or modulator of enzyme activity, while the 2-methoxyethyl group can enhance its binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The uniqueness of [1-(2-Methoxyethyl)cyclopropyl]amine hydrochloride lies in its hybrid structure, which merges the steric effects of the cyclopropyl ring with the electron-donating methoxyethyl group. Below is a comparative analysis with structurally related compounds:

Compound Name Structural Features Key Properties
Cyclopropylamine Simple cyclopropyl ring with no substituents. Basic amine reactivity; limited solubility .
2-Methoxyethylamine Linear amine with a methoxyethyl group; lacks cyclopropane. Higher hydrophilicity but no steric constraints from a cyclopropane ring .
1-(2-Ethoxyethyl)cyclopropylamine Ethoxyethyl substituent instead of methoxyethyl. Altered lipophilicity and metabolic stability compared to methoxy derivatives .
1-(2-Hydroxyethyl)cyclopropylamine Hydroxyethyl group replaces methoxyethyl. Increased hydrogen-bonding capacity; potential for different pharmacokinetics .
1-(2-Thienyl)cyclopropylamine hydrochloride Thienyl (aromatic sulfur heterocycle) substituent. Exhibits neurotransmitter modulation; distinct receptor selectivity .
([1-(Methylsulfonyl)cyclopropyl]methyl)amine hydrochloride Methylsulfonyl group attached to cyclopropane. Enhanced chemical reactivity due to sulfonyl group; potential enzyme inhibition .

Pharmacological Potential

  • Enzyme Inhibition: The cyclopropylamine moiety acts as a mechanism-based inhibitor, forming covalent adducts with enzymes (e.g., monoamine oxidases), a property shared with simpler cyclopropylamines but enhanced by the methoxyethyl group’s electronic effects .
  • Receptor Interactions : Computational studies suggest affinity for serotonin and dopamine receptors, similar to thienyl-substituted analogs (e.g., [1-(2-Thienyl)cyclopropyl]amine hydrochloride), though with distinct selectivity profiles .

Research Findings and Case Studies

  • BACE1 Inhibition : In vitro studies on cyclopropylamine derivatives show IC₅₀ values in the micromolar range, with methoxyethyl substitution improving selectivity over off-target proteases .

Biological Activity

[1-(2-Methoxyethyl)cyclopropyl]amine hydrochloride is a cyclopropane-based compound with the molecular formula C6H14ClNO and a molecular weight of 151.63 g/mol. It features a unique cyclopropyl structure combined with a methoxyethyl substituent, which enhances its biological activity and solubility in aqueous environments. This compound is being investigated for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropylamine moiety can function as an inhibitor or modulator of enzyme activity, while the 2-methoxyethyl group is believed to enhance binding affinity and selectivity towards these targets. However, detailed studies on its exact mechanism of action are still limited and require further exploration.

Biological Activity Predictions

Computational methods have been employed to predict the biological activity of this compound. These studies suggest potential pharmacological effects, including:

  • Antidepressant Activity : Due to structural similarities with known psychoactive compounds, it may interact with neurotransmitter systems in the brain.
  • Enzyme Inhibition : It could serve as a lead compound in the development of inhibitors for various enzymes involved in metabolic pathways.
  • Receptor Modulation : Potential to modulate receptor activities related to neurological and psychological disorders .

Case Studies and Research Findings

While specific case studies directly focusing on this compound are sparse, related research on cyclopropylamine derivatives provides valuable insights:

  • BACE1 Inhibitors : Research indicates that cyclopropylamine-containing analogues exhibit varying potencies against β-secretase (BACE1), an enzyme implicated in Alzheimer’s disease. The presence of cyclopropyl groups has been shown to enhance selectivity and potency in certain contexts .
  • CRF1 Receptor Antagonists : Studies on non-peptidic CRF1 receptor antagonists highlight the significance of structural modifications in enhancing therapeutic efficacy for stress-related disorders. Similar approaches could be applied to explore the biological effects of this compound .

Comparative Analysis

To better understand the unique biological properties of this compound, a comparison with similar compounds is useful:

Compound NameStructure CharacteristicsNotable Activities
CyclopropylamineSimple cyclopropyl amine without substituentsBasic amine activity
1-(2-Ethoxyethyl)cyclopropylamineEthoxy instead of methoxy substituentPotentially similar biological effects
1-(2-Hydroxyethyl)cyclopropylamineHydroxyethyl substituentMay exhibit different pharmacokinetics

The unique combination of the methoxyethyl group and the cyclopropyl structure distinguishes this compound from these similar compounds, potentially enhancing its biological activity and specificity in therapeutic applications.

Q & A

Q. What are the established synthetic routes for [1-(2-Methoxyethyl)cyclopropyl]amine hydrochloride, and how do they differ in methodology?

The synthesis typically involves cyclopropane ring formation followed by functionalization. Key methods include:

  • Nucleophilic substitution : Reacting cyclopropane precursors (e.g., cyclopropylmethylamine) with 2-methoxyethyl halides under controlled conditions, followed by HCl salt formation .
  • Deprotection strategies : Use of Boc-protected intermediates, with HCl in diethyl ether for deprotection, yielding the hydrochloride salt in high purity (87% yield) without chromatography .
  • Industrial optimization : Continuous flow reactors for scalable synthesis, emphasizing temperature control and solvent selection to enhance yield (>90%) .
    Critical parameters : Reaction time, stoichiometry of methyl iodide, and HCl concentration significantly impact purity.

Q. Which analytical techniques are most reliable for characterizing this compound?

  • LCMS/HPLC : LCMS (e.g., m/z 618 [M+H]+) and HPLC retention times (e.g., 1.16 minutes under SMD-TFA05 conditions) are standard for confirming molecular weight and purity .
  • NMR and IR : While not explicitly detailed in evidence, analogous cyclopropylamine derivatives require 1^1H/13^{13}C NMR to verify cyclopropane ring integrity and methoxyethyl substitution. IR can confirm amine and hydrochloride functional groups.
  • Melting point analysis : Reported analogs (e.g., 119°C decomposition) help assess crystallinity and salt stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields or impurities in large-scale synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., 2-butanone) improve reaction homogeneity, as seen in multi-step syntheses .
  • Catalyst screening : Rhodium or copper catalysts enhance cyclopropanation efficiency in precursors .
  • Temperature control : Maintaining ≤25°C during HCl salt formation prevents thermal degradation .
  • Purification alternatives : Replace column chromatography with crystallization (e.g., heptane-induced precipitation) to streamline scalability .

Q. How should researchers resolve contradictions in reported synthetic methodologies?

Example: Deprotection efficiency varies between HCl gas vs. aqueous HCl.

  • HCl in diethyl ether () offers anhydrous conditions, minimizing side reactions, whereas aqueous HCl may hydrolyze sensitive ether linkages.
  • Data-driven validation : Compare yields and impurity profiles (via LCMS) across methods. Pilot studies using <1 g scale are recommended before scaling.

Q. What strategies are effective for designing multi-step syntheses involving this compound?

  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the amine during functionalization steps, as demonstrated in patent routes .
  • Sequential functionalization : Attach the methoxyethyl group before cyclopropane ring closure to avoid steric hindrance .
  • Intermediate characterization : Validate each step with LCMS and 1^1H NMR to ensure fidelity before proceeding.

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

  • Moisture sensitivity : Hygroscopic nature necessitates storage in desiccators at -20°C for long-term stability .
  • Thermal degradation : Decomposition above 120°C (observed in analogs) mandates low-temperature reactions and inert atmospheres .
  • Solution stability : Prepare fresh solutions in dry DMSO or ethanol to prevent amine oxidation.

Methodological Considerations for Data Interpretation

  • Contradictory LCMS data : If observed m/z values deviate from theoretical, consider isotopic patterns (e.g., chlorine in HCl) or adduct formation (e.g., Na+ or K+).
  • HPLC retention variability : Adjust mobile phase pH (e.g., 0.1% TFA) to resolve co-eluting impurities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[1-(2-Methoxyethyl)cyclopropyl]amine hydrochloride
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[1-(2-Methoxyethyl)cyclopropyl]amine hydrochloride

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